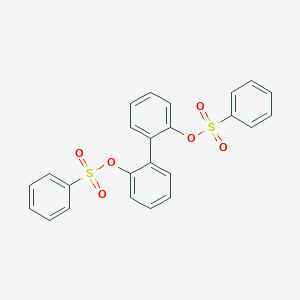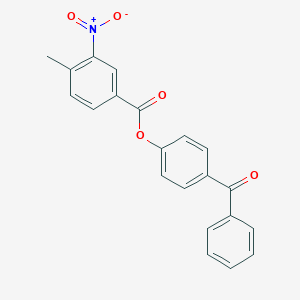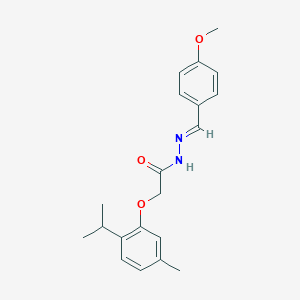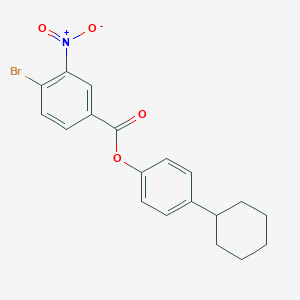
BIPHENYL-2,2'-DIYL DIBENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate is a complex organic compound with the molecular formula C24H18O6S2. This compound is characterized by the presence of biphenyl and benzenesulfonate groups, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate typically involves the reaction of biphenyl derivatives with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Biphenyl derivative and phenylsulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine or pyridine.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Applications De Recherche Scientifique
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong interactions with various functional groups in target molecules, leading to changes in their chemical and physical properties. The pathways involved may include:
Electrophilic Substitution: The sulfonate group acts as an electrophile, facilitating substitution reactions.
Hydrogen Bonding: The sulfonate group can form hydrogen bonds with other molecules, influencing their behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-4-yl benzenesulfonate
- 4’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-4-yl benzenesulfonate
- 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl methylsulfonate
Uniqueness
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate is unique due to its specific arrangement of sulfonate groups and biphenyl structure. This configuration imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C24H18O6S2 |
|---|---|
Poids moléculaire |
466.5g/mol |
Nom IUPAC |
[2-[2-(benzenesulfonyloxy)phenyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-32(27,28)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
GNRNSJHBHGUUDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Dimethyl[1,1'-biphenyl]-4-yl 3-nitro-4-methylbenzoate](/img/structure/B390299.png)
![3-(6-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 3-methoxybenzoate](/img/structure/B390300.png)
![2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390301.png)
![2-(2-Methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B390302.png)
![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B390303.png)

![N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B390306.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[4-(octyloxy)benzylidene]acetohydrazide](/img/structure/B390307.png)
![2-[2-(3-Bromobenzoyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B390312.png)
![8-[(3-Methylphenyl)methylsulfanyl]quinoline](/img/structure/B390315.png)
![2-[(4-methylphenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B390316.png)
![4-[2-(Anilinocarbothioyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B390317.png)

